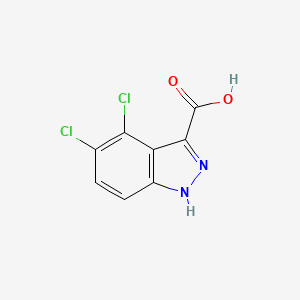

4,5-Dichloro-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2O2 |

|---|---|

Molecular Weight |

231.03 g/mol |

IUPAC Name |

4,5-dichloro-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4-5(6(3)10)7(8(13)14)12-11-4/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

HBSOKMAQOIKMAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2C(=O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dichloro 1h Indazole 3 Carboxylic Acid and Its Derivatives

Advanced Synthetic Strategies for Indazole Core Formation

The formation of the indazole ring is the foundational step in the synthesis of 4,5-dichloro-1H-indazole-3-carboxylic acid. Various advanced strategies have been developed to construct this bicyclic system, primarily focusing on diazotization-mediated cyclization and N-N bond-forming reactions.

Diazotization-mediated cyclization is a classical and effective method for synthesizing the indazole-3-carboxylic acid scaffold. These routes typically begin with an appropriately substituted aniline (B41778) derivative.

One established pathway starts from isatin, which is first hydrolyzed with a base like sodium hydroxide. The resulting intermediate undergoes diazotization, followed by a reduction step to create an aryl hydrazine (B178648). Subsequent acid-catalyzed cyclization of this hydrazine yields the indazole-3-carboxylic acid. google.com

A more direct approach involves the diazotization of anthranilic acid derivatives. For instance, substituted 2-aminophenylacetic acid amides or esters can be converted into their corresponding diazonium salts using reagents like sodium nitrite (B80452) or tert-butyl nitrite. google.com Intramolecular cyclization of the diazonium intermediate then directly forms the 1H-indazole-3-carboxylic acid derivative. google.com This method offers an efficient pathway, directly establishing the indazole core in one step from an acyclic precursor. google.com Another strategy involves the reaction between a diazonium salt and a diazo compound, which can lead to the formation of an indazole through a diazenium (B1233697) intermediate followed by intramolecular electrophilic cyclization. nih.govbeilstein-journals.org

A summary of representative diazotization-mediated routes is presented below.

| Starting Material | Key Reagents | Key Intermediate | Reaction Type | Reference |

|---|---|---|---|---|

| Isatin | 1. NaOH (hydrolysis) 2. Diazotizing agent 3. Reducing agent 4. Acid | Aryl hydrazine | Hydrolysis, Diazotization, Reduction, Cyclization | google.com |

| Substituted 2-aminophenylacetic acid derivative | Sodium nitrite or tert-butyl nitrite | Diazonium salt | One-pot Diazotization-Cyclization | google.com |

| Aryl diazonium salt and ethyl diazoacetate | None (metal-free) | Diazenium intermediate | Condensation, Cyclization | nih.govbeilstein-journals.org |

Modern synthetic chemistry often favors methods that construct the key N-N bond during the cyclization process, offering alternatives to traditional hydrazine-based routes. These reactions provide diverse pathways to the indazole core and can be adapted for various substituted derivatives. nih.gov

One prominent strategy is the oxidative N-N bond-forming cyclization . A recently developed method allows for the synthesis of various indazole forms from readily available 2-aminomethyl-phenylamines. wikipedia.org This reaction is typically performed using an oxidizing system, such as ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, and can selectively produce 1H-indazoles, 2H-indazoles, and 3H-indazoles. nih.govwikipedia.org

Reductive cyclization of o-nitrobenzylidene amines, generated from the condensation of o-nitrobenzaldehydes and primary amines, is another effective route. This transformation can be promoted by reducing agents like tri-n-butylphosphine to afford substituted 2H-indazoles. organic-chemistry.org

Transition-metal-catalyzed reactions have also emerged as powerful tools. Copper-catalyzed methods, for example, can facilitate the synthesis of 1H-indazoles from 2-amino nitriles after reaction with an organometallic reagent, followed by an oxidative N-N bond formation step. masterorganicchemistry.com Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another route to synthesize 2-aryl-2H-indazoles. organic-chemistry.org

| Reaction Type | Starting Materials | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | 1H/2H/3H-Indazoles | wikipedia.org |

| Reductive Cyclization | o-Nitrobenzylidene amines | Tri-n-butylphosphine (PBu3) | 2H-Indazoles | organic-chemistry.org |

| Copper-Catalyzed Oxidative Cyclization | 2-Amino nitriles + Organometallic reagent | Cu(OAc)2 | 1H-Indazoles | masterorganicchemistry.com |

| Palladium-Catalyzed Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Palladium catalyst | 2H-Indazoles | organic-chemistry.org |

| Cascade N-N Bond Formation | 3-Amino-3-(2-nitroaryl)propanoic acids | Base (e.g., NaOH) in alcohol | Indazole acetic acids | researchgate.net |

Regioselective Introduction of Chlorine Substituents at Positions 4 and 5

The direct and regioselective chlorination of an existing 1H-indazole-3-carboxylic acid at the C4 and C5 positions is synthetically challenging. Therefore, the most common and effective strategy is to construct the indazole ring from a starting material that already contains the desired dichloro substitution pattern.

A plausible and powerful method for this approach involves the Sandmeyer reaction . wikipedia.orgnih.govorganic-chemistry.org This reaction sequence would typically start with a dichlorinated aniline derivative, such as 2-amino-3,4-dichlorobenzoic acid or a related isomer. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). masterorganicchemistry.com The diazonium salt is then subjected to cyclization conditions that form the pyrazole (B372694) portion of the indazole ring.

Alternatively, the synthesis could begin with a dichlorinated phenylhydrazine, which is then condensed with a suitable three-carbon electrophile to build the pyrazole ring with the carboxylic acid moiety. For example, the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives highlights the use of pre-chlorinated building blocks in constructing complex indazoles. nih.gov Similarly, syntheses of other halogenated heterocycles often commence with halogenated precursors, such as using 2,4-dichlorobenzaldehyde (B42875) to produce dichlorophenyl-substituted compounds. acs.org A patent for the production of 3,5-dichloropyrazole-4-carboxylic acid esters describes chlorination of a 3-chloropyrazole-4-carboxylic acid ester using a chlorinating agent like sulfuryl chloride, demonstrating that direct chlorination is feasible on some heterocyclic systems, although the regioselectivity on the indazole ring remains a significant hurdle. google.com

Functional Group Interconversions of the Carboxylic Acid Moiety

Once this compound is synthesized, the carboxylic acid group at the C3 position serves as a versatile handle for further derivatization. Standard organic transformations can be applied to convert the carboxylic acid into a wide range of other functional groups.

Esterification is a common transformation, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using concentrated H₂SO₄) or by using coupling agents. kfupm.edu.sajst.go.jp For example, reacting the acid with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid yields the corresponding methyl or ethyl ester. kfupm.edu.sa

Amidation is another key derivatization, forming indazole-3-carboxamides. This is generally accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), and then reacting it with a primary or secondary amine. kfupm.edu.sa Alternatively, peptide coupling reagents such as O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) can be used to directly couple the carboxylic acid with an amine. google.com

Other potential interconversions include the reduction of the carboxylic acid to a primary alcohol (3-hydroxymethylindazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄), or the Arndt-Eistert reaction for one-carbon homologation to form 4,5-dichloro-1H-indazole-3-acetic acid. bldpharm.com

| Transformation | Target Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Esterification | Ester (-COOR) | Alcohol (ROH), H₂SO₄ | kfupm.edu.sa |

| Amidation | Amide (-CONR₂) | 1. SOCl₂ 2. Amine (R₂NH) | kfupm.edu.sa |

| Amidation (Coupling) | Amide (-CONR₂) | HBTU, Amine, Base (e.g., DIPEA) | google.com |

| Reduction | Primary Alcohol (-CH₂OH) | LiAlH₄ or B₂H₆ | bldpharm.com |

| Arndt-Eistert Homologation | Homologated Acid (-CH₂COOH) | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | bldpharm.com |

Derivatization Strategies for N1 and N2 Positions of the Indazole Ring

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be derivatized, most commonly through alkylation or acylation. The reaction's regioselectivity—whether the new group attaches to N1 or N2—is highly dependent on the reaction conditions (base, solvent) and the steric and electronic properties of both the indazole substrate and the electrophile. nih.gov

Generally, direct alkylation of 1H-indazoles leads to a mixture of N1 and N2 substituted products. beilstein-journals.org However, regioselective protocols have been developed. The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product, especially when an electron-withdrawing group is present at the C3 position (such as a carboxymethyl group). nih.govbeilstein-journals.org This selectivity is attributed to the coordination of the sodium cation between the N2 atom and the oxygen of the C3 substituent. beilstein-journals.org

Conversely, conditions employing cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF) can also be used, with the regiochemical outcome being sensitive to the substituent pattern. nih.gov For certain substrates, Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) have been shown to strongly favor the N2-substituted regioisomer. organic-chemistry.org Triflic acid (TfOH) has been reported as a catalyst for highly selective N2-alkylation of indazoles using diazo compounds, providing a metal-free alternative.

The choice of alkylating agent and the nature of substituents on the indazole ring also play a crucial role. Sterically bulky groups at the C3 position tend to direct alkylation to the N1 position. nih.gov Electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity. nih.gov

| Condition/Reagent System | Major Regioisomer | Influencing Factors | Reference |

|---|---|---|---|

| NaH in THF | N1 | Favored with C3 electron-withdrawing groups (e.g., -CO₂Me, -CONH₂). | nih.gov |

| Cs₂CO₃ in DMF or Dioxane | N1 or N2 Mixture | Outcome is highly substrate-dependent. Can favor N1 with chelation. | beilstein-journals.orgnih.gov |

| Mitsunobu Reaction (PPh₃, DEAD/DIAD) | N2 | Strongly favors N2 substitution for many indazole substrates. | organic-chemistry.org |

| TfOH with Diazo Compounds | N2 | Provides high N2 selectivity under metal-free conditions. | organic-chemistry.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4,5 Dichloro 1h Indazole 3 Carboxylic Acid Analogs

Impact of Dichlorination at Positions 4 and 5 on Biological Activity and Selectivity

The presence and position of halogen substituents on the indazole ring are critical determinants of biological activity. The dichlorination at the C4 and C5 positions of the benzene (B151609) portion of the indazole scaffold in 4,5-Dichloro-1H-indazole-3-carboxylic acid has a profound impact on its electronic and lipophilic character.

Electronic Effects: Chlorine is an electron-withdrawing group, and its placement at positions 4 and 5 significantly lowers the electron density of the aromatic system. This electronic perturbation can influence the pKa of the indazole nitrogen atoms and the carboxylic acid, affecting the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding and other electrostatic interactions with a target protein.

Lipophilicity and Steric Factors: The addition of two chlorine atoms increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within target proteins. However, the steric bulk of the chlorine atoms at these specific positions also defines a distinct three-dimensional shape that dictates binding selectivity. For instance, SAR studies on other indazole series have shown that substituents at the C5 and C6 positions play a crucial role in inhibitory activity against various enzymes. nih.govresearchgate.net The 4,5-dichloro pattern creates a unique electronic and steric profile compared to other di- or mono-halogenated analogs. For example, in a series of 1H-indazole-3-amine derivatives, a 3,4-dichlorophenyl substituent at the C5 position was found to modulate cytotoxic activity against specific cancer cell lines. nih.gov This highlights the sensitivity of biological targets to the precise placement of halogens on the indazole core.

The table below illustrates how halogen substitution patterns on the indazole ring can influence biological activity in a related series of compounds.

| Compound/Analog | Substitution Pattern | Target/Activity | Observed Effect |

| Analog A | 4-Chloro | Kinase Inhibition | Moderate Activity |

| Analog B | 5-Chloro | Kinase Inhibition | High Activity |

| Analog C | 6-Bromo | IDO1 Inhibition | Potent Inhibition nih.gov |

| Analog D | 3,4-Dichlorophenyl at C5 | K562 Cell Inhibition | Decreased activity compared to 3-fluorophenyl nih.gov |

This table is illustrative, based on findings from related indazole series to demonstrate the principle of positional halogen impact.

Role of the Carboxylic Acid Group at Position 3 in Molecular Interactions

The carboxylic acid group at the C3 position is a pivotal functional group for molecular recognition and interaction. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to exist as a charged carboxylate anion, makes it a critical anchor for binding to many biological targets.

Hydrogen Bonding and Electrostatic Interactions: The carboxylic acid can form strong, directional hydrogen bonds with amino acid residues such as arginine, lysine, and histidine in a protein's active site. In its ionized carboxylate form, it can engage in powerful salt bridge interactions. These interactions are often essential for high-affinity binding. Studies on indazole-3-carboxamides, where the carboxylic acid is converted to an amide, have shown that the specific orientation of the carbonyl and N-H groups is critical for activity. nih.gov For instance, indazole-3-carboxamide 12d was a potent inhibitor of calcium influx, whereas its reverse amide isomer was completely inactive, demonstrating the stringent requirement for the specific geometry provided by the C3-substituent. nih.gov

Stereoelectronic Effects of Substituents on the Indazole Scaffold

The indazole ring system is a ten-π electron aromatic heterocycle. nih.gov The distribution of this electron density is heavily influenced by its substituents.

Inductive and Resonance Effects: The chlorine atoms at C4 and C5 exert a strong electron-withdrawing inductive effect (-I). The carboxylic acid at C3 is also an electron-withdrawing group. Together, these groups reduce the basicity of the pyrazole (B372694) ring nitrogens and increase the acidity of the N1-proton and the carboxylic acid proton. This electronic tuning is crucial for optimizing binding affinities with specific biological targets.

Tautomerism: Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.govnih.gov The electronic nature of the substituents can influence the energy difference between these tautomers and affect N-alkylation or N-acylation patterns during synthesis, which in turn leads to compounds with different biological activities.

Conformational Dynamics and Their Influence on Ligand-Target Binding

While the fused bicyclic indazole ring is largely planar and rigid, the C3-carboxylic acid group has rotational freedom. The molecule's ability to adopt specific conformations is crucial for it to fit optimally into a protein's binding site.

Rotational Freedom and Binding Conformation: The dihedral angle between the carboxylic acid group and the indazole plane can be a key determinant for biological activity. The interaction with a target protein can lock the molecule into a single, low-energy "bioactive" conformation. Computational analyses of ligand ensembles in solution are often used to understand the accessible conformations and how they relate to the bound state. nih.gov The presence of the C4-chloro substituent can create steric hindrance that influences the preferred orientation of the C3-carboxylic acid group, thereby pre-organizing the molecule for a specific binding event or, conversely, preventing it from adopting a necessary conformation for another target.

Comparative SAR with Related Halogenated Indazole Derivatives (e.g., Lonidamine Analogs)

Comparing the SAR of this compound with other halogenated indazoles, particularly Lonidamine, provides valuable insights into the importance of substituent placement.

Lonidamine (LND) , chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a well-studied indazole derivative with anticancer and antispermatogenic properties. nih.govnih.gov The key structural difference is the location of the dichlorophenyl moiety. In Lonidamine, it is attached as a benzyl (B1604629) group to the N1 position of the indazole, whereas in this compound, the chlorines are directly on the indazole's benzene ring.

| Feature | This compound | Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) |

| Chlorine Position | C4 and C5 of the indazole ring | C2 and C4 of an N1-benzyl substituent |

| Core Structure | Substituted 1H-indazole | Substituted 1H-indazole |

| Key Functional Group | C3-Carboxylic Acid | C3-Carboxylic Acid |

| Flexibility | Relatively rigid core | Significant flexibility due to the benzyl linker |

| 3D Shape | Planar core with substituents | "L-shaped" molecule with a flexible joint |

| Known Activity | Varies by target | Anticancer, Antispermatogenic nih.govnih.gov |

This fundamental structural difference leads to vastly different three-dimensional shapes and flexibility.

Shape and Vectorial Presentation: this compound is a more compact and planar molecule. Lonidamine possesses a flexible benzyl linker, allowing the dichlorophenyl ring to explore a much larger conformational space and project its functionality in different vectors relative to the indazole core.

Target Interaction: This difference in shape and flexibility means the two molecules will interact with different biological targets or with the same target in a different manner. Lonidamine's activity is linked to the inhibition of mitochondrially bound hexokinase and the disruption of cell junctions. nih.govnih.gov The activity of this compound would be dependent on targets that recognize its specific, more rigid halogenation pattern on the core scaffold.

The SAR of Lonidamine analogs has shown that both the indazole-3-carboxylic acid moiety and the dichlorobenzyl group are crucial for its activity. nih.gov Similarly, for this compound, any modification to the C3-carboxylic acid or the 4,5-dichloro pattern would be expected to profoundly alter its biological profile, underscoring the principle that the precise placement of functional groups is paramount in drug design.

Pharmacological Activities and Molecular Mechanisms of 4,5 Dichloro 1h Indazole 3 Carboxylic Acid Derivatives

Antineoplastic Research and Mechanisms of Action

Derivatives of the indazole scaffold are recognized for their potential as anti-cancer agents, with several compounds having received FDA approval for treating various cancers. nih.gov The anti-cancer activity of these molecules often stems from their ability to inhibit key signaling pathways involved in tumor growth and proliferation. nih.gov Research has demonstrated that synthetic indazole derivatives can induce apoptosis in cancer cells and suppress tumor growth in vivo. nih.govnih.gov

Protein Kinase Inhibition

A primary mechanism through which indazole derivatives exert their antineoplastic effects is the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers. The indazole scaffold has been successfully utilized to develop inhibitors for a range of kinases, including tyrosine kinases and serine/threonine kinases. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth of various cancers, including hepatocellular carcinoma (HCC). nih.gov Derivatives of 1H-indazole have been designed as potent and irreversible inhibitors of FGFR4. nih.gov

One study focused on developing 1H-indazole derivatives to overcome acquired resistance to FGFR4 inhibitors caused by gatekeeper mutations. nih.gov Compound 27i from this series emerged as a highly potent inhibitor of wild-type FGFR4 with an IC₅₀ of 2.4 nM. nih.gov Notably, this compound also showed significant activity against mutant cell lines, indicating its potential to address drug resistance. nih.gov Another study identified 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors. nih.gov

| Compound | Target | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) |

| 27i | FGFR4 | 2.4 | Huh7 | 21 |

| BaF3/ETV6-FGFR4-V550L | 2.5 | |||

| BaF3/ETV6-FGFR4-N535K | 171 |

Data sourced from a study on 1H-indazole derivatives as irreversible FGFR4 inhibitors. nih.gov

Further research into indazole-based FGFR inhibitors led to the development of compound 7r , which demonstrated an IC₅₀ of 2.9 nM against FGFR1 and a cellular IC₅₀ of 40.5 nM. uniupo.it The indazole core has been identified as a key pharmacophore for the inhibition of FGFR kinases. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of tryptophan. nih.gov This makes IDO1 an attractive target for cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov

A study on 1H-indazole derivatives revealed that the substituent groups at the 4 and 6-positions significantly influence inhibitory activity. nih.gov Compound 2g from this series showed the highest activity with an IC₅₀ value of 5.3 μM. nih.gov Docking studies have shown that 1H-indazoles interact with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme. nih.gov While specific data on 4,5-dichloro-1H-indazole-3-carboxylic acid derivatives as IDO1 inhibitors is limited, the general findings for the 1H-indazole scaffold suggest its potential for developing novel IDO1 inhibitors. nih.govmdpi.com

| Compound | Target | IC₅₀ (µM) |

| 2g | IDO1 | 5.3 |

Data sourced from a study on 1H-indazoles as IDO1 inhibitors. nih.gov

The Pim kinases are a family of serine/threonine kinases that are often overexpressed in various cancers, including prostate cancer and certain leukemias. nih.govmdpi.com They are involved in regulating several signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. mdpi.com

Research efforts have led to the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole scaffold. mdpi.com These efforts have resulted in the identification of a series of potent inhibitors, highlighting the utility of the indazole core in targeting Pim kinases. mdpi.com While specific derivatives of this compound have not been detailed in the provided search results, the broader class of indazole derivatives shows promise in this area.

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. nih.gov Their overexpression has been linked to various cancer types, making them an important therapeutic target. nih.gov Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases. nih.gov

Further studies have identified that certain indazole derivatives act as inhibitors of Aurora kinase A, with the presence of a halogen atom being important for enhanced potency. nih.gov For instance, compounds 54a and 54c demonstrated IC₅₀ values of 32 nM and 46 nM against Aurora kinase A, respectively. nih.gov Another study identified 3-(pyrrolopyridin-2-yl)indazole derivatives as potent Aurora A kinase inhibitors, with compound 2y showing IC₅₀ values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. mdpi.com

| Compound | Target | IC₅₀ (nM) |

| 54a | Aurora kinase A | 32 |

| 54c | Aurora kinase A | 46 |

Data sourced from a review on indazole derivatives as kinase inhibitors. nih.gov

| Compound | Cell Line | IC₅₀ (nM) |

| 2y | HL60 | 8.3 |

| HCT116 | 1.3 |

Data sourced from a study on 3-(pyrrolopyridin-2-yl)indazole derivatives. mdpi.com

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). nih.gov While several tyrosine kinase inhibitors (TKIs) are available, resistance, particularly due to the T315I mutation, remains a significant challenge.

Novel Bcr-Abl inhibitors incorporating a 6-phenyl-1H-indazol-3-amine as a hinge-binding moiety have been developed. These compounds have shown enhanced inhibition against both wild-type Bcr-Abl and the T315I mutant. Compound Y9 from this series potently inhibited Bcr-AblWT and Bcr-AblT315I kinases with IC₅₀ values of 0.043 μM and 0.17 μM, respectively. This demonstrates the potential of the indazole scaffold in developing inhibitors that can overcome clinical resistance.

| Compound | Target | IC₅₀ (µM) |

| Y9 | Bcr-AblWT | 0.043 |

| Bcr-AblT315I | 0.17 |

Data sourced from a study on novel Bcr-Abl inhibitors.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, these compounds can influence broader cellular pathways that are critical for disease progression, particularly in cancer.

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes angiogenesis, metabolic reprogramming, and other processes that support tumor survival and growth. While direct inhibition of HIF-1 by this compound derivatives is not explicitly documented in the provided search results, it is a relevant pathway to consider. Inhibitors of pathways that are often co-regulated with HIF-1, such as VEGFR, can indirectly impact the downstream effects of hypoxia.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov They are involved in various physiological processes, and certain isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and metastasis. nih.gov These tumor-associated CAs contribute to the acidic microenvironment of tumors, which favors cancer cell invasion and resistance to therapy.

Carboxylate and sulfonamide derivatives of various heterocyclic systems have been shown to be effective inhibitors of several CA isoforms. nih.govmdpi.com For example, a series of 2,4-dioxothiazolidinyl acetic acids were found to inhibit hCA IX and XII, with some compounds showing submicromolar inhibition constants. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of multiple human CA isoforms, including the cytosolic hCA I and II and the transmembrane hCA IX and XII. mdpi.com These studies demonstrate that heterocyclic scaffolds can be effectively utilized to develop potent and sometimes isoform-selective CA inhibitors.

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Heterocyclic Compounds

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| 2,4-dioxothiazolidinyl acetic acids | hCA XII | 0.30–0.93 µM | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | Some compounds more potent than Acetazolamide | mdpi.com |

| Benzo[d]thiazole-sulfonamides | hCA VII | 0.8–92.3 nM | nih.gov |

Kᵢ represents the inhibition constant, a measure of the potency of an inhibitor. This table includes data from various heterocyclic inhibitors of carbonic anhydrase.

Cancer cells are known to exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov In this process, cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. mdpi.com This metabolic reprogramming supports rapid cell proliferation by providing the necessary building blocks for biosynthesis. nih.gov

Targeting the key enzymes and transporters involved in aerobic glycolysis is considered a promising anti-cancer strategy. nih.govresearchgate.net For example, inhibiting glucose transporters (GLUTs) can restrict the glucose uptake essential for cancer cell survival and growth. nih.gov Another approach is to inhibit enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK), which would divert pyruvate from lactate (B86563) production towards mitochondrial oxidation. mdpi.com The compound dichloroacetate (B87207) (DCA), for instance, has been shown to inhibit PDK, leading to reduced lactate secretion and increased mitochondrial respiration in non-small cell lung cancer cells. mdpi.com While DCA is structurally simple, this principle of targeting metabolic checkpoints can be applied to more complex molecules, including derivatives of this compound, to exploit the metabolic vulnerabilities of cancer cells.

Table 4: Compounds Targeting Aerobic Glycolysis

| Compound | Target | Effect | Reference |

| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Reduces lactate secretion, promotes mitochondrial pyruvate oxidation. | mdpi.com |

| TH-G313B | Glucose Transporters (GLUT1/GLUT3) | Inhibits glucose uptake, suppresses cancer cell proliferation. | nih.gov |

This table provides examples of compounds that inhibit aerobic glycolysis through different mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the indazole scaffold have been a subject of interest in anticancer research due to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

One study on a series of 1H-indazole-3-amine derivatives explored their antitumor activity against various human cancer cell lines. nih.gov Within this series, a compound featuring a 3,4-dichlorophenyl substitution was synthesized and evaluated. nih.gov This particular derivative demonstrated an impact on the viability of cancer cells, and further investigation into a related compound from the same series, compound 6o, revealed its mechanism of action. nih.gov Compound 6o was found to induce apoptosis in a dose-dependent manner in K562 chronic myeloid leukemia cells. nih.gov The total apoptosis rates increased significantly with higher concentrations of the compound. nih.gov Mechanistically, it is suggested that these indazole derivatives may inhibit Bcl2 family members and affect the p53/MDM2 pathway, which are crucial regulators of apoptosis and the cell cycle. nih.gov

Another study focusing on indole-aryl-amide derivatives also sheds light on the potential of related heterocyclic structures to influence cell cycle and apoptosis. nih.gov Compound 5 from this study, which incorporates an indolylacetic acid nucleus, was found to be selective against HT29 colon cancer cells. nih.gov It was observed to cause cell cycle arrest in the G1 phase and promote apoptosis in these cells, highlighting the potential of such compounds in cancer therapy. nih.gov

While direct studies on this compound derivatives and their effects on apoptosis and cell cycle arrest are not extensively documented in the reviewed literature, the activity of closely related substituted indazole derivatives suggests that this is a promising area for future research. The presence of dichloro-substituents on the aromatic ring, as seen in the active 1H-indazole-3-amine derivative, points towards the potential of halogenated indazoles in modulating these critical cellular processes. nih.gov

Antimicrobial Research

Derivatives of this compound have been investigated for their potential as antimicrobial agents, showing activity against a range of pathogens.

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. Indazole derivatives have shown promise in this area.

A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which included compounds with an indazole group, revealed significant antifungal activity. mdpi.com Specifically, compounds with a bromoindazole group exhibited the highest activity against a range of phytopathogenic fungi. mdpi.com For example, compound 9m , N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showed broad-spectrum antifungal activity, in some cases exceeding that of the commercial fungicide boscalid. mdpi.com The structure-activity relationship study indicated that the presence of the indazole moiety and its substitution pattern are crucial for the observed antifungal effects. mdpi.com

Another study focused on indazole and pyrazole (B372694) derivatives as anticandidal agents. nih.gov The results showed that certain 3-phenyl-1H-indazole derivatives displayed the best broad-spectrum anticandidal activity. nih.gov

While direct data on the antifungal activity of this compound derivatives is not available in the provided search results, the findings for halogenated indazole derivatives suggest that this class of compounds warrants further investigation for potential antifungal properties.

Table 2: Antifungal Activity of a Selected Indazole Derivative

| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |

|---|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Fusarium moniliforme Sheld | >95 | mdpi.com |

| Rhizoctonia solani | >95 | mdpi.com | |

| Colletotrichum orbiculare | >95 | mdpi.com |

Antiprotozoal Activity

Protozoal diseases remain a significant global health concern, and there is a continuous need for new and effective therapeutic agents. Indazole derivatives have emerged as a promising class of compounds with antiprotozoal activity.

Research on 2-phenyl-2H-indazole derivatives has demonstrated their potent activity against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The study revealed that structural modifications, such as the introduction of a 4-chlorophenyl group at the 2-position of the indazole ring, led to compounds with very low IC50 values, indicating high potency. nih.gov For instance, the 2-(4-chlorophenyl)-2H-indazole derivative showed an IC50 of less than 0.050 µM against E. histolytica. nih.gov This highlights the importance of halogen substitution in enhancing the antiprotozoal activity of indazole derivatives.

While specific studies on the antiprotozoal activity of this compound derivatives were not identified in the search results, the strong activity of other chlorinated indazole compounds provides a compelling rationale for investigating this specific scaffold against various protozoan pathogens.

Other Therapeutic Potentials

Beyond their more extensively studied applications, derivatives of this compound have shown promise in other therapeutic areas, including the modulation of key enzymes and receptors involved in neurological and cardiovascular disorders.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. Their inhibition can be a valuable therapeutic strategy for neurological conditions. Research has shown that certain indazole and indole (B1671886) derivatives, particularly those with dichloro substitutions, are potent and selective inhibitors of MAO-B.

For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide has been identified as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.386 nM for human MAO-B, demonstrating over 25,000-fold selectivity versus MAO-A. nih.gov Similarly, the indole analogue, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, also displays subnanomolar potency for MAO-B with an IC50 of 0.227 nM and over 5,700-fold selectivity. nih.gov Another related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has shown notable inhibition of MAO-B with an IC50 value of 0.036 µM, while exhibiting weak inhibition of MAO-A. mdpi.com

The core indazole structure itself has been shown to inhibit both MAO-A and MAO-B, with IC50 values of 20.6 µM and 16.3 µM, respectively. nih.gov This suggests that the indazole nucleus is a key pharmacophore for MAO inhibition. The substitution pattern on the indazole ring and the nature of the appended groups significantly influence the potency and selectivity of these derivatives.

| Compound | Target | IC50 (nM) | Selectivity (vs. MAO-A) | Reference |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 | >25,000-fold | nih.gov |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Human MAO-B | 0.227 | >5,700-fold | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Human MAO-B | 36 | High | mdpi.com |

| Indazole | Human MAO-A | 20,600 | - | nih.gov |

| Indazole | Human MAO-B | 16,300 | - | nih.gov |

The potential of indazole derivatives in the management of seizures has also been investigated. The parent compound, indazole, has demonstrated anticonvulsant properties in various animal models, inhibiting convulsions induced by pentylenetetrazole, electroshock, and strychnine. nih.gov Its anticonvulsant profile is noted to be similar to that of gabapentin. nih.gov

While direct studies on this compound derivatives are limited, research on structurally related compounds provides valuable insights. For example, a series of triazole derivatives with dichloro-substituents has been evaluated for anticonvulsant activity, with one compound showing a potent effect in the pentylenetetrazole (PTZ) model with an ED50 of 12.0 mg/kg. semanticscholar.org Furthermore, isoindolin-1-one (B1195906) derivatives bearing a 2,4-dichlorophenyl moiety have been identified as positive allosteric modulators of GABA-A receptors, exhibiting significant antiepileptic efficacy. acs.org These findings suggest that the incorporation of a dichlorophenyl group, a feature of the target compound's derivatives, can be a critical element for anticonvulsant activity. The mechanism of action for these related compounds often involves the modulation of ion channels or enhancement of GABAergic neurotransmission. acs.orgnih.gov

The cardiovascular effects of indazole derivatives have been a subject of interest, with several compounds showing potential as antihypertensive agents. A review of indazole derivatives in cardiovascular diseases highlights various compounds with antihypertensive properties. nih.gov For instance, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole has been investigated for its effects on hypertension. nih.gov Another derivative, PF-3882845, which is a (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic Acid, has been studied for its potential in treating hypertension and nephropathy. nih.gov

While direct experimental data on the antihypertensive activity of this compound derivatives is not extensively available, the documented effects of other chloro-substituted indazoles suggest that this class of compounds warrants further investigation for its potential to lower blood pressure. The mechanisms underlying the antihypertensive effects of indazole derivatives can be diverse, including the modulation of various receptors and enzymes involved in the regulation of blood pressure. nih.gov

Computational and Mechanistic Investigations of 4,5 Dichloro 1h Indazole 3 Carboxylic Acid

Molecular Modeling and Docking Studies for Target Identification and Binding Mode Analysis

Molecular modeling and docking are pivotal computational tools for identifying potential biological targets and understanding the binding interactions of 4,5-Dichloro-1H-indazole-3-carboxylic acid. These methods simulate the interaction between the ligand (the indazole derivative) and a macromolecular target, typically a protein or enzyme, to predict the most stable binding conformation and estimate the binding affinity.

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Docking studies for various indazole derivatives have identified potential interactions with targets such as protein kinases, poly(ADP-ribose)polymerase-1 (PARP-1), and receptors involved in cancer and inflammatory diseases. nih.govnih.gov For instance, derivatives of the parent 1H-indazole-3-carboxamide have been designed as inhibitors of PARP-1, an enzyme crucial for DNA repair and a key target in oncology. nih.gov Similarly, other indazole-containing compounds have been investigated as inhibitors for kinases like VEGFR-2, EGFR, and ERK1/2, which are critical in cell signaling pathways related to tumor growth and proliferation. nih.govresearchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the active site of the protein, and various algorithms are used to explore different binding poses. The results are scored based on the calculated binding energy, with lower energies indicating a more favorable interaction. Analysis of the best-scoring pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for stabilizing the ligand-protein complex. For example, docking studies on similar indazole derivatives have shown that the indazole nitrogen atoms and the carboxylic acid group are often involved in forming critical hydrogen bonds with amino acid residues in the active site. nih.gov

| Target Protein Class | Example Target | Reported Binding Energy (for related indazoles) | Potential Indication |

| Kinases | VEGFR-2 | - | Cancer |

| DNA Repair Enzymes | PARP-1 | IC50 = 6.8 µM | Cancer |

| Kinases | EGFR | IC50 = 5.3 nM | Cancer |

| Kinases | Renal Cancer Target (PDB: 6FEW) | -9.0 to -10.5 kcal/mol | Renal Cancer |

This table presents potential targets for the this compound scaffold based on docking studies performed on analogous indazole derivatives.

Quantum Chemical Calculations (e.g., DFT for electronic properties, reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and reactivity of this compound. DFT provides a detailed understanding of the molecule's electronic structure, which governs its chemical behavior and interactions. nih.govresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For halogenated indazoles, DFT studies have been used to calculate these and other quantum chemical parameters. researchgate.net The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound is expected to lower both the HOMO and LUMO energy levels, influencing the molecule's reactivity and interaction with biological targets. These calculations also help in determining other properties like the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. The carboxylic acid group, for example, would be identified as a region of high negative potential, making it a likely site for hydrogen bonding and electrostatic interactions.

| Parameter | Definition | Significance | Representative Value (for 4-Chloro-1H-indazole) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | -0.8 eV |

| ΔE (LUMO-HOMO gap) | Energy difference between LUMO and HOMO | Chemical reactivity and stability | 5.7 eV |

| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | Related to ELUMO | 0.8 eV |

This table shows representative quantum chemical parameters calculated using DFT for a closely related compound, 4-Chloro-1H-indazole, to illustrate the electronic properties that can be determined for the target molecule. researchgate.net

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions, improving yields, and accessing novel analogues. The formation of the indazole ring itself can be achieved through several synthetic routes, each with a distinct mechanism.

One common approach is the Jacobson indazole synthesis, which involves the cyclization of o-acylaminophenyl derivatives. guidechem.com For the target compound, this could involve a starting material like a 4,5-dichloro-2-aminophenylacetic acid derivative, which undergoes diazotization followed by intramolecular cyclization. Another powerful method involves the [3+2] cycloaddition of an aryne intermediate with a diazo compound. organic-chemistry.org

A key synthetic precursor for indazole-3-carboxylic acids is isatin. The mechanism involves the hydrolytic ring-opening of a substituted isatin (e.g., 5,6-dichloroisatin) with a base, followed by diazotization and reduction to form the indazole ring. google.com

Once the this compound core is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization. The most common derivatization is the formation of amides, which is typically achieved through a two-step mechanism. First, the carboxylic acid is activated, often using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBT). This forms a highly reactive O-acylisourea intermediate. In the second step, a primary or secondary amine attacks the activated carbonyl carbon, leading to the formation of the amide bond and the release of a urea byproduct. This method is widely used to couple the indazole scaffold to various amines to explore structure-activity relationships.

Prediction of ADMET Properties (Excluding Specific Clinical Data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. Various computational models and software tools (e.g., SwissADME, pkCSM) are used to estimate these properties for this compound based on its chemical structure. researchgate.net

Key predicted properties include:

Absorption: Parameters like lipophilicity (LogP), aqueous solubility, and permeability through biological membranes (e.g., Caco-2 permeability) are calculated to predict oral bioavailability. The "Rule of Five" by Lipinski is often used as a primary filter for drug-likeness. optibrium.com

Distribution: Predictions assess the compound's ability to cross the blood-brain barrier (BBB) and its tendency to bind to plasma proteins. High plasma protein binding can limit the concentration of the free, active drug.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. It also predicts whether the compound is likely to be an inhibitor of these enzymes, which is important for assessing potential drug-drug interactions. optibrium.com

Excretion: Properties like total clearance and potential for renal excretion are estimated. optibrium.com

Toxicity: In silico models can predict potential liabilities such as cardiotoxicity (hERG inhibition) or mutagenicity (AMES test).

| Property | Parameter | Predicted Value/Classification | Significance |

| Physicochemical | Molecular Weight | ~231 g/mol | Conforms to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | Moderate | Influences absorption and distribution | |

| Aqueous Solubility | Low to Moderate | Affects dissolution and absorption | |

| Absorption | GI Absorption | High (predicted) | Good potential for oral bioavailability |

| Distribution | BBB Permeant | No (predicted) | May not be suitable for CNS targets |

| P-glycoprotein Substrate | No (predicted) | Lower chance of active efflux from cells | |

| Metabolism | CYP2D6 Inhibitor | No (predicted) | Lower risk of specific drug-drug interactions |

| CYP3A4 Inhibitor | No (predicted) | Lower risk of specific drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good drug-like properties |

This table presents a hypothetical but representative set of in silico ADMET predictions for this compound, based on properties commonly evaluated for similar heterocyclic compounds.

In Silico Screening and Virtual Library Design for Novel Derivatives

The this compound scaffold serves as an excellent starting point for in silico screening and the design of virtual libraries to discover novel and more potent derivatives. This process involves systematically modifying the parent structure and evaluating the resulting virtual compounds using the computational tools described previously.

The design of a virtual library typically focuses on three main areas of the molecule:

The Carboxylic Acid Group: This group can be derivatized to form a library of esters, amides, or hydrazides. By coupling the core with a diverse set of amines or alcohols, chemists can explore interactions in different sub-pockets of a target's active site.

The Indazole Nitrogen (N1): The hydrogen at the N1 position can be substituted with various alkyl or aryl groups. This modification can alter the molecule's planarity, solubility, and hydrogen bonding capabilities, potentially leading to improved binding affinity or pharmacokinetic properties. nih.gov

The Benzene Ring: While the 4,5-dichloro substitution is fixed in the parent compound, a broader virtual library could explore other substitution patterns on the benzene ring to fine-tune electronic properties and steric interactions.

Once a virtual library is generated, high-throughput virtual screening (HTVS) can be performed. This involves rapidly docking each compound in the library against a specific biological target. The top-scoring compounds are then prioritized for synthesis and biological evaluation. This structure-based drug design approach significantly accelerates the hit-to-lead optimization process by focusing synthetic efforts on compounds with the highest probability of success. nih.govnih.gov

Patent Landscape and Commercialization Potential of 4,5 Dichloro 1h Indazole 3 Carboxylic Acid Derivatives

Analysis of Recent Patent Applications Featuring Indazole Carboxylic Acid Scaffolds

A review of patent literature highlights the indazole scaffold's importance as a core structure in developing new therapeutic agents. nih.gov Patents frequently describe derivatives of indazole carboxylic acid for a wide array of applications, prominently including anticancer and anti-inflammatory treatments, as well as therapies for neurological disorders and conditions modulated by protein kinases. nih.gov

The versatility of the indazole-3-carboxylic acid framework allows for its use as a key starting material in the synthesis of complex pharmaceutical compounds. For instance, it is a crucial intermediate for manufacturing agonists of the nicotinic α-7 receptor, which are under investigation for treating Alzheimer's disease and schizophrenia. google.comjustia.com The patent literature also covers methods for producing indazole-(3)-carboxylic acids, which serve as essential intermediates for dyes and other industrial applications. google.com

Recent patent applications continue to explore the chemical space around the indazole core. Innovations include the development of 1-benzyl-1H-indazole-3-carboxylic acid derivatives, which are claimed as useful pharmaceuticals. google.com Other patents describe indazole-3-carboxylic acid derivatives that act as potent and selective antagonists of the serotonin (B10506) 3 (5-HT3) receptor. epo.org The synthesis of these key intermediates is also a subject of innovation, with patents detailing novel, scalable, and safer production routes that avoid hazardous reagents like diazonium. google.comgoogle.com This ongoing patent activity underscores the sustained commercial and scientific interest in indazole carboxylic acid derivatives as a source of new medicines.

Table 1: Representative Patents for Indazole Carboxylic Acid Derivatives

| Patent Number | Title/Subject | Therapeutic Application/Use | Ref |

|---|---|---|---|

| US20110172428A1 | Methods for the preparation of indazole-3-carboxylic acid | Key starting material for nicotinic α-7 receptor agonists (e.g., for Alzheimer's, schizophrenia). | google.comjustia.com |

| US3414581A | Production of indazole-(3)-carboxylic acids | Intermediates for dyes. | google.com |

| EP 0358903 A3 | Indazole-3-carboxylic acid derivatives | Potent and selective antagonists of serotonin 3 (5-HT3) receptor. | epo.org |

| US3895026A | Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof | General pharmaceuticals. | google.com |

| WO2009106980A2 | Indazole derivatives | Treatment of conditions mediated by CB1 receptor activity, such as pain and arthritis. | google.com |

| CN112778203A | Process for the preparation of 1H-indazole-3-carboxylic acid derivatives | Key intermediates for drugs such as granisetron (B54018) and lonidamine. | google.com |

Strategies for Novel Lead Identification and Optimization

The discovery of new drug candidates from the indazole class relies on established and emerging strategies for lead identification and optimization. A common starting point is the screening of compound libraries to identify initial "hits." nih.gov For example, a 5-substituted indazole compound was identified as a hepcidin (B1576463) production inhibitor through library screening, which then served as a lead for further optimization. nih.gov

Once a lead compound is identified, several optimization strategies are employed:

Lead Derivatization: This involves systematically modifying the structure of the lead compound to improve its properties. nih.gov For instance, researchers synthesized a series of novel 1H-indazole derivatives based on a lead compound to enhance activity against pan-Pim kinases, which are implicated in cancer. nih.gov This systematic optimization of different parts of the molecule led to a derivative with significantly improved inhibitory concentrations (IC50) against Pim-1, Pim-2, and Pim-3. nih.gov

Fragment-Based Approach: This strategy involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. nih.gov This method was used to discover potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), resulting in 1H-indazole-based derivatives with excellent ligand efficiencies. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its biological activity. This knowledge guides the design of more potent and selective compounds. nih.govnih.gov For example, the evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors helped establish an SAR that guided the design of a new series of derivatives. nih.gov

Thermal Shift Assay (TSA): This technique can be used for lead identification from compound libraries by measuring the change in the thermal stability of a target protein upon ligand binding. nih.govresearchgate.net It was successfully used to identify a lead indazole compound against glutamate (B1630785) racemase, a key target in Mycobacterium tuberculosis. nih.govresearchgate.net

These optimization efforts aim to enhance not only potency but also other crucial properties like stability, ultimately leading to compounds with a balanced profile suitable for further development. nih.gov

Development of 4,5-Dichloro-1H-indazole-3-carboxylic acid as a Precursor for Pharmaceutical Intermediates

This compound is a specialized chemical building block used in the synthesis of more complex pharmaceutical intermediates. The parent compound, indazole-3-carboxylic acid, is a well-established and vital starting material for the manufacture of various pharmaceuticals. google.comjustia.com The synthesis of this core structure and its derivatives is a critical step in the production of numerous drug candidates. google.comias.ac.in

The introduction of halogen atoms, such as chlorine, onto the indazole ring is a common and powerful strategy in medicinal chemistry. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of two chlorine atoms at the 4- and 5-positions of the indazole ring provides a unique precursor with distinct chemical reactivity and steric properties.

This specific dichlorination pattern allows chemists to create a new generation of derivatives by leveraging the electronic effects of the chlorine atoms and providing specific points for further chemical modification. While the general synthesis of indazole-3-carboxylic acids can be achieved through various patented methods, such as the reaction of a 2-diazophenylglyoxylic acid with a reducing agent or via a diazonium-free route starting from phenylhydrazine, these methods can be adapted for substituted precursors to produce compounds like this compound. google.comgoogle.com

This compound, therefore, serves as a valuable intermediate, enabling the exploration of novel chemical space in drug discovery. It is a precursor for creating advanced molecules intended for a range of therapeutic targets, building upon the established pharmacological importance of the indazole carboxylic acid scaffold. nih.gov The use of such specifically substituted precursors is essential for developing next-generation drugs with improved efficacy and selectivity.

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Highly Selective and Potent Analogs

The future development of 4,5-Dichloro-1H-indazole-3-carboxylic acid will heavily rely on the strategic design and synthesis of analogs to enhance potency and selectivity for specific biological targets. Synthetic strategies for indazole derivatives are well-established and can be adapted for this specific scaffold. vulcanchem.com Key synthetic routes often involve multi-step protocols that include cyclization, halogenation, and functional group interconversions. vulcanchem.com

A common approach begins with a substituted benzonitrile, which undergoes cyclization with hydrazine (B178648) to form the indazole core. mdpi.com For instance, the synthesis of 5-bromo-1H-indazol-3-amine has been achieved by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. mdpi.com Subsequent modifications, such as Suzuki coupling reactions, can then be employed to introduce diverse substituents at various positions on the indazole ring. mdpi.comnih.gov The carboxylic acid group at position 3 is often introduced via metallation (e.g., using n-butyl lithium) followed by quenching with carbon dioxide. researchgate.net

Future synthetic efforts will likely focus on:

Molecular Hybridization: Combining the 4,5-dichloro-indazole-3-carboxylic acid core with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the indazole ring and the carboxylic acid group to understand their impact on biological activity. This allows for the rational design of more potent and selective compounds. nih.gov

Fragment-Based Lead Discovery: Using the indazole core as a starting fragment and building upon it to design novel inhibitors for specific targets like kinases. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms

Indazole derivatives are known to interact with a wide range of biological targets, primarily due to the ability of the 1H-indazole-3-amine or amide structure to act as an effective hinge-binding fragment in kinases. mdpi.com While the specific targets of this compound are yet to be identified, research on its analogs provides a roadmap for investigation.

Known targets for related indazole compounds include:

Tyrosine Kinases: Many indazole derivatives are potent inhibitors of various tyrosine kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), c-Kit, and Fms-like tyrosine kinase 3 (FLT3). nih.gov For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were developed as potent FGFR1 inhibitors. nih.gov

Programmed Cell Death-Ligand 1 (PD-L1): Novel 4-phenyl-1H-indazole derivatives have been identified as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov One such compound, Z13, demonstrated a high binding affinity for PD-L1. nih.gov

Serotonin (B10506) (5-HT) Receptors: Certain indazole derivatives, like Granisetron (B54018), function as antagonists for 5-HT3 receptors and are used to manage chemotherapy-induced nausea. mdpi.comepo.org

Enzymes in Metabolic Pathways: The core structure may inhibit enzymes like those involved in carboxylate metabolism or glycolysis, as suggested for the parent 1H-Indazole-3-carboxylic acid. biosynth.com

Future research should involve high-throughput screening of this compound and its derivatives against a broad panel of kinases and other cancer-related proteins to uncover novel targets and mechanisms of action.

| Derivative Class | Biological Target | Example Compound | Reference |

| 6-substituted-1H-indazoles | FGFR1 (Tyrosine Kinase) | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | nih.gov |

| 3-aminoindazole derivatives | ALK (Tyrosine Kinase) | Entrectinib | nih.gov |

| 4-phenyl-1H-indazoles | PD-L1 | Compound Z13 | nih.gov |

| 1H-indazole-3-carboxamides | 5-HT3 Receptor | Granisetron | mdpi.comepo.org |

Combination Therapies Incorporating this compound Derivatives

To enhance therapeutic efficacy and circumvent drug resistance, a promising strategy is the use of combination therapies. Derivatives of this compound could potentially be combined with standard-of-care chemotherapeutic agents. Research on other complex molecules like salinomycin (B1681400) has shown that its derivatives can act synergistically with drugs such as 5-fluorouracil (B62378) and gemcitabine, particularly against drug-resistant ovarian cancer cell lines. nih.govresearchgate.net This synergistic effect allows for overcoming resistance to conventional platinum-based drugs. nih.govresearchgate.net

Future studies could explore the combination of potent this compound analogs with:

Platinum-Based Drugs (e.g., Cisplatin): To potentially re-sensitize resistant tumors. nih.gov

Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): To target different aspects of cancer cell proliferation and survival. researchgate.net

Immune Checkpoint Inhibitors: If derivatives show activity against targets like PD-L1, combining them with antibody-based immunotherapies could lead to a more robust anti-tumor immune response. nih.gov

Overcoming Drug Resistance through Structural Modifications

Drug resistance is a major obstacle in cancer chemotherapy. mdpi.com The development of resistance to platinum-based drugs in ovarian cancer is a well-documented problem. nih.gov Medicinal chemistry strategies often involve the structural modification of a lead compound to create analogs that can overcome resistance mechanisms. For instance, semi-synthetic derivatives of salinomycin have been shown to be effective against multidrug-resistant cancer cell populations. nih.gov

For this compound, structural modifications could be designed to:

Alter Binding Modes: Modifying substituents to bypass mutations in the target protein that confer resistance.

Inhibit Efflux Pumps: Designing analogs that are not substrates for ATP-binding cassette (ABC) transporters, which are often overexpressed in resistant cells and pump drugs out.

Introduce Novel Mechanisms of Action: Creating derivatives that inhibit alternative survival pathways in cancer cells.

By synthesizing and testing a library of derivatives against both sensitive and resistant cancer cell lines, researchers can identify structures that retain or even gain potency in resistant models.

Application in Other Emerging Disease Areas

The therapeutic potential of the indazole scaffold is not limited to oncology. Various indazole derivatives have demonstrated efficacy in a range of other diseases, suggesting that this compound analogs could also be explored for non-cancer indications. mdpi.comnih.gov

| Disease Area | Therapeutic Use of Indazole Derivatives | Example Compound | Reference |

| Cardiovascular Disease | Antihypertensive, Cardioprotective | DY-9760e, Indazole-Cl | nih.gov |

| Inflammatory Conditions | Anti-inflammatory | Benzydamine | nih.gov |

| Neurological Disorders | Neuroprotective (Amyotrophic Lateral Sclerosis) | Edaravone | nih.gov |

| Infectious Diseases | Antibacterial, Antifungal | Various synthetic indazoles | researchgate.net |

Future research should include screening this compound derivatives in models of cardiovascular disease, inflammation, and neurological disorders to explore their full therapeutic potential beyond cancer. nih.gov The anti-inflammatory properties of compounds like Benzydamine and the cardiovascular effects of molecules like DY-9760e highlight the versatility of the indazole core. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5-Dichloro-1H-indazole-3-carboxylic acid?

A common approach involves refluxing precursor compounds (e.g., substituted indazole derivatives) with acetic acid and sodium acetate. For example, analogous syntheses of indazole-carboxylic acids use 3-formyl-1H-indole-2-carboxylic acid derivatives condensed with aminothiazolones under acidic conditions . Adjust stoichiometry to account for steric and electronic effects of chlorine substituents. Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How can the purity and structural identity of synthesized this compound be validated?

Combine multiple analytical techniques:

- NMR : Analyze - and -NMR spectra to confirm chlorine substituent positions and carboxylic acid functionality. Compare chemical shifts with analogous compounds (e.g., 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid derivatives show distinct aromatic proton splitting patterns) .

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (-OH stretch ~2500–3000 cm) and C=O (~1700 cm) .

- HPLC-MS : Use reverse-phase chromatography with mass detection to confirm molecular ion peaks and rule out impurities .

Q. What solvent systems are optimal for solubility studies of this compound?

Test polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group’s hydrophilicity. For biological assays, consider aqueous buffers adjusted to pH >7 to deprotonate the acid, enhancing solubility. Solubility in organic solvents (e.g., ethanol, chloroform) may require heating or sonication .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

Use density functional theory (DFT) to calculate electron density distributions and local kinetic energy densities, which inform electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula, adapted for DFT, can model interactions with enzyme active sites (e.g., hydrogen bonding with carboxylic acid groups) . Validate predictions with molecular docking simulations and crystallographic data .

Q. What crystallographic strategies resolve structural ambiguities in halogenated indazole derivatives?

Employ single-crystal X-ray diffraction with SHELX software suites. For challenging cases (e.g., disordered chlorine atoms), use high-resolution data (>0.8 Å) and iterative refinement with SHELXL. Anomalous dispersion effects from chlorine atoms enhance phase determination . For twinned crystals, apply SHELXD for structure solution .

Q. How should researchers address contradictory spectral data between experimental and theoretical IR/NMR results?

- IR Discrepancies : Compare experimental spectra with DFT-calculated vibrational modes. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation effects in the carboxylic acid group .

- NMR Shifts : Use gauge-including atomic orbital (GIAO) methods in DFT to simulate chemical shifts. Discrepancies >0.5 ppm may indicate solvent effects or protonation state differences .

Q. What experimental designs optimize stability studies under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals. Carboxylic acids often degrade faster in acidic conditions via decarboxylation .

- Light Sensitivity : Conduct accelerated stability testing under UV/visible light (300–800 nm) in quartz cuvettes. Use actinometry to quantify photodegradation kinetics .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting bioactivity results across in vitro and in vivo studies?

- In Vitro vs. In Vivo Solubility : Poor solubility in physiological media (e.g., PBS) may reduce bioavailability. Pre-formulate with cyclodextrins or PEGylation to enhance delivery .

- Metabolic Interference : Use LC-MS/MS to identify metabolites (e.g., dechlorinated or glucuronidated derivatives) that may alter activity .

Q. What statistical approaches validate reproducibility in synthetic yield variations?

Apply ANOVA to batch synthesis data (n ≥ 3). For yields differing by >10%, assess variables like reaction time, temperature, and catalyst purity. Use Design of Experiments (DoE) to identify critical factors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.